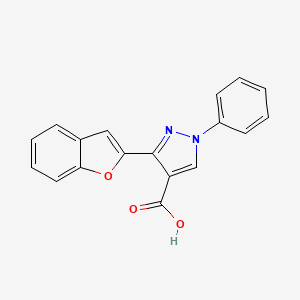
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as BPCAP, is a novel pyrazole derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BPCAP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and antibacterial properties, 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been shown to possess antioxidant activity, which may help to protect against oxidative stress. 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been found to exhibit neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is its versatility in terms of its potential applications. 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to exhibit a wide range of biological activities, which makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid. One potential area of focus is the optimization of its anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of focus is the development of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, which may help to optimize its therapeutic potential.
Métodos De Síntesis
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-aminobenzofuran and phenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting product can be further purified using recrystallization techniques. Other methods for synthesizing 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid have also been reported in the literature.
Aplicaciones Científicas De Investigación
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to exhibit antibacterial activity against a wide range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-18(22)14-11-20(13-7-2-1-3-8-13)19-17(14)16-10-12-6-4-5-9-15(12)23-16/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFPHRHZTBLNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

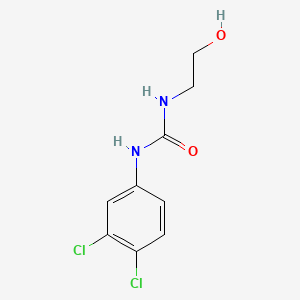
![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)
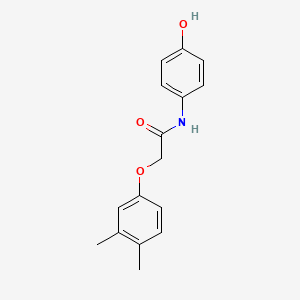
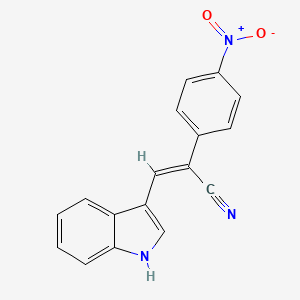
![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
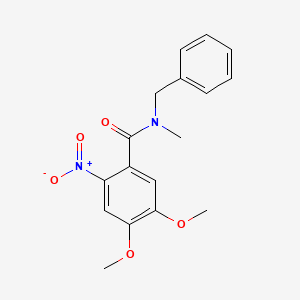
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)
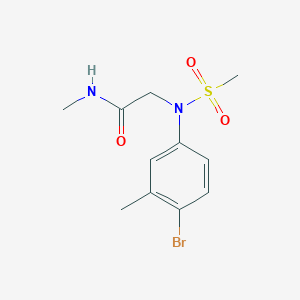
![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)